(5-Amino-2-methylphenyl) 3-fluorobenzoate
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Overview
Description
“(5-Amino-2-methylphenyl) 3-fluorobenzoate” is a chemical compound with the CAS Number: 2551119-59-4 . It has a molecular weight of 245.25 . This compound has significant potential for use in various fields of research and industry.
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C14H12FNO2/c1-9-5-6-12 (16)8-13 (9)18-14 (17)10-3-2-4-11 (15)7-10/h2-8H,16H2,1H3
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 245.25 .Scientific Research Applications
Fluorescent Sensors for Metal Ions
A study on the development of a highly sensitive fluorescent sensor for Al³⁺ detection utilized a derivative of (5-Amino-2-methylphenyl) 3-fluorobenzoate. The sensor exhibits high selectivity and sensitivity towards Al³⁺ ions, even in the presence of other commonly coexisting metal ions. The detection limit is at the parts per billion level, with potential applications in bio-imaging, particularly for detecting Al³⁺ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).
Antitumor Activities
Several studies have explored the antitumor properties of fluorinated 2-(4-aminophenyl)benzothiazoles, derivatives of this compound. These compounds have shown potent cytotoxicity in vitro against specific human cancer cell lines, such as breast cancer cells, while exhibiting minimal activity against nonmalignant cells. The effectiveness of these compounds is attributed to their ability to induce cytochrome P450 CYP1A1, crucial for their antitumor specificity. One study focused on the synthesis and in vitro biological properties of these compounds, highlighting their selective cytotoxicity and the importance of cytochrome P450 CYP1A1 induction (Hutchinson et al., 2001).
Bioactivation and Deactivation Mechanisms
Research on the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s has provided insights into their metabolic pathways. Cytochrome P450s 1A1 and 2W1 mediate the bioactivation of these compounds, leading to reactive intermediates responsible for their antitumor activities. Conversely, cytochrome P450 2S1 can deactivate these compounds, attenuating their anticancer activity. These findings underscore the complex interplay of metabolic enzymes in the pharmacological efficacy of these molecules (Wang & Guengerich, 2012).
Synthesis and Optimization
The optimization of synthesis methods for related compounds, such as methyl 2-amino-5-fluorobenzoate, is crucial for enhancing their availability for research and potential therapeutic applications. One study presented an efficient synthesis route, achieving a high yield and purity of the target product. Such advancements in synthesis techniques are essential for further exploration of the compound's applications in scientific research and medicine (Yin Jian-zhong, 2010).
Safety and Hazards
Properties
IUPAC Name |
(5-amino-2-methylphenyl) 3-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-9-5-6-12(16)8-13(9)18-14(17)10-3-2-4-11(15)7-10/h2-8H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYIYMSINJBRCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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